molecular formula C9H10ClF2NO B1380688 [2-Chloro-4-(2,2-difluoroethoxy)phenyl]methanamine CAS No. 1373865-67-8

[2-Chloro-4-(2,2-difluoroethoxy)phenyl]methanamine

Cat. No.: B1380688
CAS No.: 1373865-67-8
M. Wt: 221.63 g/mol
InChI Key: JLMVIPPDLHKBBG-UHFFFAOYSA-N
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Description

[2-Chloro-4-(2,2-difluoroethoxy)phenyl]methanamine is an organic compound with the molecular formula C9H11ClF2NO. This compound is characterized by the presence of a chloro group, a difluoroethoxy group, and a benzylamine moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-4-(2,2-difluoroethoxy)phenyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-4-nitrobenzyl alcohol.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Etherification: The hydroxyl group is then reacted with 2,2-difluoroethanol in the presence of a base such as potassium carbonate to form the difluoroethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-4-(2,2-difluoroethoxy)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of 2-chloro-4-(2,2-difluoroethoxy)-nitrobenzene.

    Reduction: Formation of 2-chloro-4-(2,2-difluoroethoxy)-benzene.

    Substitution: Formation of 2-hydroxy-4-(2,2-difluoroethoxy)-benzylamine or 2-amino-4-(2,2-difluoroethoxy)-benzylamine.

Scientific Research Applications

[2-Chloro-4-(2,2-difluoroethoxy)phenyl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Chloro-4-(2,2-difluoroethoxy)phenyl]methanamine involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(2,2-difluoroethoxy)benzenemethanol
  • 2-Chloro-4-(2,2-difluoroethoxy)benzoic acid
  • 2-Chloro-4-(2,2-difluoroethoxy)pyridine

Uniqueness

[2-Chloro-4-(2,2-difluoroethoxy)phenyl]methanamine is unique due to the presence of both a difluoroethoxy group and a benzylamine moiety, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[2-chloro-4-(2,2-difluoroethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF2NO/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-3,9H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMVIPPDLHKBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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